molecular formula C29H28N4O2 B2895751 2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-phenylacetamide CAS No. 1189472-39-6

2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-phenylacetamide

Cat. No. B2895751
M. Wt: 464.569
InChI Key: HOTFJVDWYXGOSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C29H28N4O2 and its molecular weight is 464.569. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Therapeutic Uses

  • Synthesis and Pharmacological Potential : A significant aspect of research on this compound and its derivatives focuses on their synthesis and potential as pharmacological agents. For instance, Amr et al. (2007) explored the synthesis of various pyridines, pyrimidinones, and oxazinones, which included similar structures, as anti-inflammatory agents using citrazinic acid. The study highlighted the anti-inflammatory potential of these compounds, comparable to Prednisolone® (Amr, Sabry, & Abdulla, 2007).

  • Anti-inflammatory Activities : The anti-inflammatory properties of related compounds have been noted in multiple studies. For instance, Tozkoparan et al. (1999) synthesized thiazolo[3,2-a]pyrimidine derivatives and found that some compounds exerted moderate anti-inflammatory activity (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).

  • Antimicrobial Applications : Hossan et al. (2012) synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, indicating the potential use of similar compounds in combating bacterial and fungal infections (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

  • Dual Inhibitory Potential for Cancer Therapeutics : Gangjee et al. (2008) synthesized compounds as dual inhibitors of thymidylate synthase and dihydrofolate reductase, indicating the relevance of this class of compounds in cancer therapeutics (Gangjee, Qiu, Li, & Kisliuk, 2008).

Chemical Synthesis and Structural Studies

  • Synthesis Techniques and Structural Analysis : Research also focuses on the synthesis techniques and structural analysis of these compounds. Janardhan et al. (2014) discussed the synthetic route for creating thiazolo[3,2-a]pyrimidinone products, providing insights into the structural formation and yields of such compounds (Janardhan, Srinivas, Rajitha, & Péter, 2014).

  • Crystal Structures Analysis : Subasri et al. (2017) presented the crystal structures of related compounds, contributing to the understanding of their molecular conformations and potential interactions (Subasri, Kumar, Sinha, Jayaprakash, Viswanathan, & Velmurugan, 2017).

Additional Research Applications

  • Heterocyclic Compound Synthesis : Ihara et al. (2011) focused on the synthesis of heterocyclic compounds using amidines, which adds to the broader context of chemical research in this field (Ihara, Soma, Yano, Aikawa, & Yoshida, 2011).

  • Herbicidal Applications : The compound's potential in agriculture, specifically as a herbicidal ingredient, has also been explored. Yang, Ye, & Lu (2008) worked on synthesizing labeled versions of a similar compound, ZJ0273, for studying its metabolism and environmental behavior (Yang, Ye, & Lu, 2008).

properties

IUPAC Name

2-[7-benzyl-2-(4-methylphenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O2/c1-21-12-14-23(15-13-21)28-31-26-19-32(18-22-8-4-2-5-9-22)17-16-25(26)29(35)33(28)20-27(34)30-24-10-6-3-7-11-24/h2-15H,16-20H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTFJVDWYXGOSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CCN(C3)CC4=CC=CC=C4)C(=O)N2CC(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-phenylacetamide

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